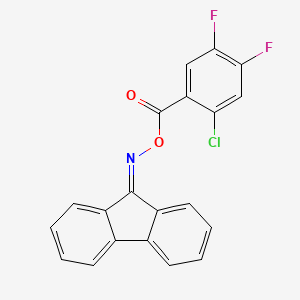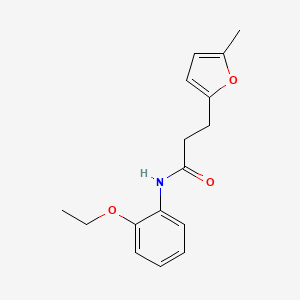![molecular formula C24H18ClFN2O B4612920 7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B4612920.png)
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide
Descripción general
Descripción
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloro, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its structural similarity to known anticancer drugs like gefitinib.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a model molecule in the study of quinoline derivatives and their reactivity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: An anticancer drug with a similar quinoline core structure.
Erlotinib: Another anticancer agent with structural similarities to the compound.
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of chloro, fluoro, and methyl groups, along with the carboxamide functionality, makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
7-chloro-N-[(4-fluorophenyl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O/c1-15-21(25)12-11-19-20(24(29)27-14-16-7-9-18(26)10-8-16)13-22(28-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMBKTVCRQXKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B4612837.png)
![ethyl 9-methyl-2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4612845.png)

![(5Z)-1-(4-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4612856.png)

![(1-{5-[(2-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}-2-phenylethyl)amine hydrochloride](/img/structure/B4612860.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4612864.png)
![1-(4-Acetylphenyl)-3-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]urea](/img/structure/B4612875.png)
![4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B4612880.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B4612888.png)
![ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4612900.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4612914.png)

![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4612936.png)
